

Application Notes and Protocols: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Allylbenzylamine

Cat. No.: B1332080

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a compound with potential applications in medicinal chemistry and organic synthesis. The described two-step method is efficient and utilizes readily available starting materials.

Introduction

N-benzyl-4-methylbenzenesulfonamides are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their presence in various biologically active molecules.^{[1][2]} The synthesis of the title compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, involves a two-step process commencing with the formation of an intermediate sulfonamide, followed by benzylation.^{[1][2][3]} This protocol offers a straightforward and reproducible method for obtaining the target compound in good yield.

Reaction Scheme

The synthesis proceeds in two main steps as illustrated below:

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)

In this step, 4-methylbenzenesulfonyl chloride reacts with allylamine in the presence of a base to form N-allyl-4-methylbenzenesulfonamide.

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (Final Product)

The intermediate, N-allyl-4-methylbenzenesulfonamide, is then benzylated using benzyl bromide and a base to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

Materials:

- 4-Methylbenzenesulfonyl chloride
- Allylamine
- Potassium carbonate (aqueous solution, 0.59 M) or Triethylamine
- Tetrahydrofuran (THF) or Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl, 5 M)
- Dichloromethane (CH_2Cl_2)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol

Procedure:

- Dissolve 4-methylbenzenesulfonyl chloride (1.002 g, 5.25 mmol) in 10 mL of tetrahydrofuran. [1]
- To the stirring solution, add allylamine (0.46 mL, 5.90 mmol) dropwise.[1]
- Following the addition of allylamine, add 10 mL of 0.59 M aqueous potassium carbonate solution (5.90 mmol) dropwise.[1]

- Stir the reaction mixture at room temperature for 24 hours.[1]
- After 24 hours, acidify the mixture with 5 M HCl and dilute with 15 mL of dichloromethane.[1]
- Transfer the mixture to a separatory funnel and wash the organic layer three times with water and once with brine.[1]
- Back-extract the aqueous layers with 10 mL of dichloromethane.[1]
- Combine all organic layers and dry over anhydrous sodium sulfate.[1]
- Filter the drying agent and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to obtain clear crystals of N-allyl-4-methylbenzenesulfonamide.[1]
- Dry the crystals under vacuum for 24 hours.[1]

Characterization Data for N-allyl-4-methylbenzenesulfonamide:

Property	Value
Melting Point	69-72 °C[1]
Yield	73% (0.814 g)[1]
Rf	0.44 (CH ₂ Cl ₂)[1]

¹H NMR (400 MHz, Chloroform-d, δ, ppm): 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CHtrans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CHcis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH₂), 2.42 (s, 3H, CH₃).[1]

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65.[1]

HRMS (ESI): calcd. for C₁₀H₁₃NNaO₂S [M + Na]⁺ 234.2700; Found 234.2690.[1]

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Materials:

- N-allyl-4-methylbenzenesulfonamide
- Benzyl bromide
- Sodium hydroxide (aqueous solution, 0.535 M)
- Tetrahydrofuran (THF)
- Ethanol

Procedure:

- In a flask, dissolve benzyl bromide (0.51 mL, 4.29 mmol) in 10 mL of tetrahydrofuran.[\[1\]](#)
- To this stirring solution, add N-allyl-4-methylbenzenesulfonamide (0.905 g, 4.28 mmol) dropwise.[\[1\]](#)
- Subsequently, add 10 mL of 0.535 M aqueous sodium hydroxide solution (5.35 mmol) dropwise.[\[1\]](#)
- Stir the reaction mixture at room temperature for 24 hours.[\[1\]](#)
- After 24 hours, a white precipitate will form. Isolate the precipitate by vacuum filtration.[\[1\]](#)
- Recrystallize the crude product from ethanol to afford white crystals of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[\[1\]](#)
- Dry the crystals under vacuum for 24 hours.[\[1\]](#)

Characterization Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide:

Property	Value
Melting Point	44-47 °C[1]
Yield	67% (0.819 g)[1]
Rf	0.64 (CH ₂ Cl ₂)[1]

¹³C NMR (100 MHz, Chloroform-d, δ, ppm): 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52, 50.24, 49.55, 21.65.[1]

HRMS (ESI): calcd. for C₁₇H₁₉NNaO₂S [M+Na]⁺ 324.3800; Found 324.3801.[1]

Experimental Workflow

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for the two-step synthesis.

Crystallographic Data

The crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction.[1][2][3]

Crystal Data

Formula	C ₁₇ H ₁₉ NO ₂ S
Crystal system	Orthorhombic
Space group	Pna2 ₁
a (Å)	18.6919 (18)
b (Å)	10.5612 (10)
c (Å)	8.1065 (8)
V (Å ³)	1600.3 (3)
Z	4
T (K)	173.15
μ(MoKα) (mm ⁻¹)	0.206
D _{calc} (g/cm ³)	1.251
R ₁	0.0428
wR ₂	0.1079

This data provides valuable insight into the three-dimensional structure of the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332080#synthesis-of-n-allyl-n-benzyl-4-methylbenzenesulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com